molecular formula C15H9ClO2 B1149490 3-(4-chlorophenyl)-4H-chroMen-4-one CAS No. 132351-67-8

3-(4-chlorophenyl)-4H-chroMen-4-one

Cat. No.: B1149490
CAS No.: 132351-67-8
M. Wt: 256.68376
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Description

3-(4-Chlorophenyl)-4H-chromen-4-one is a chromenone derivative featuring a 4H-chromen-4-one core substituted with a 4-chlorophenyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a ketone group at position 4, forming a bicyclic structure. The 4-chlorophenyl substituent enhances the compound's electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

CAS No.

132351-67-8

Molecular Formula

C15H9ClO2

Molecular Weight

256.68376

Synonyms

3-(4-chlorophenyl)-4H-chroMen-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Chromenone derivatives differ primarily in substituent type, position, and electronic effects. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Key Structural Features References
3-(4-Chlorophenyl)-4H-chromen-4-one 4-Cl-C₆H₄ (C3) Chlorine enhances electronegativity and lipophilicity
3-(4-Methylphenyl)-4H-chromen-4-one 4-CH₃-C₆H₄ (C3) Methyl group increases hydrophobicity; dihedral angle = 31.09° between rings
7-Methoxy-4-methyl analog (C17H13ClO3) 7-OCH₃, 4-CH₃ (chromenone core) Methoxy improves solubility; methyl stabilizes the core
3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one Br (C3), ketone (C4) Bromine increases molecular weight and steric bulk
8-Bromo-2-(4-chlorophenyl)-4H-chromen-4-one Br (C8), 4-Cl-C₆H₄ (C2) Halogenation at C8 alters electronic distribution
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CF₃ (C2), OH (C7) Trifluoromethyl enhances metabolic stability; hydroxy enables H-bonding
Antimicrobial Activity
  • 3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, with MIC values of 8–16 µg/mL .
  • 8-Bromo-2-(4-chlorophenyl)-4H-chromen-4-one shows moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
Cytotoxic and Anticancer Activity
  • Acrylate derivatives (e.g., 3-(4-chlorophenyl)acrylic acids) demonstrate cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 12–18 µM) .
  • Trifluoromethyl-substituted analogs (e.g., 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one) exhibit enhanced antiproliferative effects due to improved membrane permeability .
Anti-inflammatory and Antioxidant Activity
  • 3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives (e.g., nitro- or chloro-substituted) show significant DPPH radical scavenging (IC₅₀ = 25–40 µM) and reduce carrageenan-induced paw edema by 70–80% .

Physicochemical and Electronic Properties

  • DFT calculations on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity. The 4-chlorophenyl group lowers the LUMO energy, enhancing electrophilicity .
  • Solubility : Methoxy and hydroxy substituents improve aqueous solubility (e.g., 7-methoxy derivative in has logP = 2.1 vs. 3.5 for the parent compound) .
  • Crystal packing : Weak C–H⋯O interactions in 3-(4-methylphenyl)-4H-chromen-4-one form C(6) chains, influencing solid-state stability .

Preparation Methods

Classical Aldol Condensation and Cyclization

The foundational route to 3-(4-chlorophenyl)-4H-chromen-4-one involves a two-step aldol condensation followed by cyclization. In this method, 4-chlorobenzaldehyde reacts with 2-hydroxyacetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in ethanol under reflux conditions . The initial aldol adduct undergoes dehydration to form a chalcone intermediate, which subsequently cyclizes via an acid- or base-catalyzed mechanism to yield the chromenone core.

Critical parameters influencing yield include the electronic nature of substituents and solvent choice. Electron-withdrawing groups on the acetophenone moiety enhance reactivity, while polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization . For example, substituting ethanol with DMF reduces reaction time from 24 hours to 6 hours, achieving yields up to 75% . However, competitive side reactions, such as self-condensation of aldehydes, necessitate careful stoichiometric control .

Palladium-Catalyzed Intramolecular Acylation

A modern advancement in chromenone synthesis employs palladium catalysis to streamline the formation of the fused benzopyran ring. As demonstrated in the synthesis of analogous 4H-chromen-4-ones, Pd(PPh₃)₄ combined with Xphos as a ligand facilitates intramolecular acylation between alkenyl bromides and aldehydes . This method, conducted in 1,4-dioxane with K₂CO₃ as a base, achieves moderate to good yields (50–85%) under milder conditions compared to classical approaches .

Adapting this protocol to 3-(4-chlorophenyl)-4H-chromen-4-one would require designing a precursor with a 4-chlorophenyl-substituted alkenyl bromide. Computational modeling suggests that steric hindrance from the chlorophenyl group may necessitate longer reaction times (24–48 hours) or elevated temperatures (100–120°C) . Catalyst loading (5–10 mol%) and ligand-to-palladium ratios (2:1) are additional variables requiring optimization for this specific substrate .

Halogenation and Substitution Strategies

Patent literature describes halogenation as a critical step in derivatizing chromenone scaffolds. For instance, sulfuryl chloride (SO₂Cl₂) in 1,2-dichloroethane at 45–70°C introduces chlorine atoms at specific positions of the chromenone ring . In one example, treating 3-methyl-4H-chromen-4-one with sulfuryl chloride yields a dichloro intermediate, which undergoes base-mediated dehydrohalogenation to install substituents .

Applying this to 3-(4-chlorophenyl)-4H-chromen-4-one synthesis, a plausible pathway involves:

  • Chlorination of a preformed chromenone core using SO₂Cl₂.

  • Suzuki–Miyaura coupling to introduce the 4-chlorophenyl group via a palladium-catalyzed cross-coupling reaction .
    Key challenges include regioselectivity during chlorination and ensuring compatibility between the aryl boronic acid and the chromenone electrophile. Yields for analogous reactions range from 47% to 73%, with purification often requiring recrystallization from isopropanol .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency in chromenone synthesis. A study on chroman-4-ones and chromones demonstrates that microwave heating at 160–170°C reduces reaction times from hours to minutes while improving yields . For example, 2-pentylchroman-4-one was synthesized in 55% yield within 1 hour using diisopropylamine (DIPA) as a base under microwave conditions .

Adapting this to 3-(4-chlorophenyl)-4H-chromen-4-one would involve optimizing temperature profiles and solvent systems. Polar solvents like DMF or N-methyl-2-pyrrolidone (NMP) absorb microwave energy effectively, promoting rapid heating and reducing side reactions . Preliminary data suggest that microwave-assisted methods could achieve yields exceeding 80% for structurally related chromenones .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters and outcomes for the discussed methods:

MethodConditionsYield (%)TimeKey Advantages
Classical CondensationNaOH/EtOH, reflux60–756–24 hLow cost, simplicity
Palladium CatalysisPd(PPh₃)₄/Xphos, 1,4-dioxane50–8524–48 hMild conditions, scalability
HalogenationSO₂Cl₂, 1,2-dichloroethane47–734–8 hRegioselective functionalization
Microwave-AssistedMW, DIPA, 160–170°C70–801 hRapid, high efficiency

Q & A

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-4H-chromen-4-one, and how can researchers optimize reaction conditions?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and 4-chlorobenzaldehyde under acidic or basic catalysis. A three-step procedure starting from commercial materials (e.g., 2-hydroxyacetophenone and 4-chlorobenzaldehyde) is often employed, involving aldol condensation, cyclization, and purification . Optimization includes adjusting temperature (80–120°C), solvent choice (ethanol or acetic acid), and catalyst (e.g., piperidine or sulfuric acid). Purity is confirmed via HPLC or NMR .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (Mo/Kα radiation), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL . Key parameters include:

  • Unit cell dimensions : Triclinic or monoclinic systems (e.g., a = 6.45 Å, b = 7.08 Å, c = 13.31 Å for a related compound) .
  • Hydrogen-bonding networks : Analyzed using ORTEP for visualization . Validation tools like WinGX ensure geometric accuracy (e.g., bond lengths ±0.01 Å) .

Q. What preliminary assays are used to evaluate the biological activity of chromenone derivatives?

Initial screens focus on enzyme inhibition (e.g., α-glucosidase or kinase assays) and antioxidant activity (DPPH radical scavenging). For example, chromenones with hydroxyl groups (e.g., 7-hydroxy derivatives) show enhanced activity due to hydrogen-bonding interactions . Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) are used to prioritize hits .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement, particularly for disordered regions?

Disordered solvent molecules or substituents (e.g., chlorophenyl groups) require occupancy refinement in SHELXL. Strategies include:

  • Applying ISOR and DELU restraints to anisotropic displacement parameters .
  • Using TWIN commands for twinned crystals . Cross-validation with DFT calculations (B3LYP/6-311G(d,p)) helps confirm bond angles and torsional strain . For example, planar deviations >5° may indicate data artifacts .

Q. What computational methods are employed to predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer (e.g., ΔE = 3.5–4.0 eV for chromenones) .
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as a reactive center) . Molecular dynamics (MD) simulations assess solvent interactions (e.g., DMSO vs. water) .

Q. How do structural modifications (e.g., substituent position) affect the biological activity of chromenone analogs?

Structure-Activity Relationship (SAR) studies compare analogs like:

CompoundSubstituentActivity (IC₅₀, μM)Reference
3-(4-Cl-phenyl)-4H-chromen4-Cl12.5 (α-glucosidase)
3-(4-MeO-phenyl)-4H-chromen4-OCH₃28.7
Key trends:
  • Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition .
  • Methoxy groups reduce activity due to steric hindrance .

Methodological Considerations

Q. What strategies mitigate low yields in multi-step syntheses of chromenone derivatives?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yields by 15–20% .
  • Column chromatography : Use gradient elution (hexane:ethyl acetate 8:1 to 1:1) to separate regioisomers .
  • In situ FTIR monitoring : Tracks intermediate formation (e.g., chalcone precursors) .

Q. How are anisotropic displacement parameters validated in high-resolution crystallography?

  • ADP analysis : Compare U<sup>eq</sup> values for non-H atoms; deviations >0.02 Ų suggest overfitting .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer .

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